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Compound of Interest

Compound Name:
(S)-2-(4-Methylphenyl)propionic

acid

Cat. No.: B040368 Get Quote

An In-depth Technical Guide on the Physical Properties of (S)-2-(4-Methylphenyl)propionic
acid

This technical guide provides a comprehensive overview of the known physical properties of

(S)-2-(4-Methylphenyl)propionic acid. The information is intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis. This document

collates data on the compound's fundamental identifiers, physicochemical properties, and

detailed experimental protocols for their determination.

Compound Identification
(S)-2-(4-Methylphenyl)propionic acid is a chiral carboxylic acid. Below is a summary of its

key identifiers.
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Identifier Value Citation(s)

IUPAC Name
(2S)-2-(4-

methylphenyl)propanoic acid
[1]

Synonyms

(+)-2-(4-

Methylphenyl)propionic acid,

(S)-2-(p-Tolyl)propanoic acid

[1]

CAS Number 124709-72-4 [1][2]

Molecular Formula C₁₀H₁₂O₂ [1][2]

Molecular Weight 164.20 g/mol [1][2]

Chemical Structure
O=C(O)--INVALID-LINK--

C1=CC=C(C)C=C1
[2]

Physical Properties
The quantitative physical properties are summarized in the table below. It is important to note

that while the target compound is the (S)-enantiomer, much of the publicly available

experimental data corresponds to the racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid

(CAS Number: 938-94-3). Pure enantiomers share identical physical properties such as melting

point, boiling point, and solubility with each other. However, racemic mixtures can have different

melting points and are optically inactive.
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Physical Property Value Remarks Citation(s)

Melting Point 37-42 °C

This is the

experimentally

determined range for

the racemic mixture.

The melting point of

the pure (S)-

enantiomer is

expected to be a

sharp, single value.

[3][4][5]

Boiling Point ~231.7 °C

This is a rough

estimate for the

racemic mixture.

[3][4]

Optical Rotation Dextrorotatory (+)

A specific rotation

value for the (S)-

enantiomer is not

readily available in the

cited literature, but it is

identified by the

synonym "(+)-2-(4-

Methylphenyl)propioni

c acid".

[1]

pKa 4.44 ± 0.10
This is a predicted

value.
[3]

Solubility
Slightly soluble in

Chloroform, Methanol.

This is a qualitative

assessment for the

racemic mixture.

[3]

Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)
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The melting point is determined as a range, marking the temperature at which the substance

begins to melt to the temperature at which it is completely liquid. Pure crystalline compounds

typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

Melting point apparatus (e.g., Mel-Temp) or Thiele tube.

Glass capillary tubes (sealed at one end).

Calibrated thermometer.

Protocol:

Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a

glass capillary tube to a height of 2.5-3.5 mm and packed tightly.

Initial Determination: A rapid heating of the sample is performed to establish an

approximate melting point.

Accurate Determination: A fresh sample is heated to a temperature approximately 5°C

below the estimated melting point. The heating rate is then reduced to about 1-2°C per

minute.

Observation: The temperature at which the substance first begins to liquefy (onset point)

and the temperature at which the entire sample is liquid (clear point) are recorded.

Verification: The procedure is repeated at least twice to ensure consistent and

reproducible results.

Optical Rotation Determination (Polarimetry)
Optical rotation is a critical measure for chiral molecules, indicating the direction and magnitude

to which a substance rotates the plane of polarized light.

Apparatus:

Polarimeter.
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Polarimeter sample cell (cuvette) of a known path length (typically 1 dm).

Sodium lamp (D-line, 589 nm) or other monochromatic light source.

Volumetric flasks and analytical balance.

Protocol:

Solution Preparation: A solution of the compound is prepared by accurately weighing a

known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g.,

methanol, ethanol) to achieve a known concentration (c, in g/100 mL).

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set

the zero point.

Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution,

ensuring no air bubbles are present in the light path.

Angle Measurement: The observed angle of rotation (α) is measured by rotating the

analyzer until the field of view is uniformly illuminated.

Specific Rotation Calculation: The specific rotation [α] is calculated using Biot's Law: [α] =

α / (l × c) where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

Solubility Assessment
A qualitative assessment of solubility in various solvents is a fundamental physical property.

Apparatus:

Small test tubes.

Vortex mixer or shaker.
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Calibrated pipettes.

Protocol:

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

A small volume of the solvent (e.g., 0.75 mL) is added in portions.

The mixture is vigorously agitated after each addition.

The substance is classified as soluble if it fully dissolves. If not, it is classified based on the

degree of dissolution (e.g., slightly soluble, insoluble).

For acidic compounds like (S)-2-(4-Methylphenyl)propionic acid, solubility is also tested

in aqueous base solutions (e.g., 5% NaOH, 5% NaHCO₃) where it is expected to be

soluble due to salt formation.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a common method for its determination.

Apparatus:

Calibrated pH meter with an electrode.

Burette.

Magnetic stirrer and stir bar.

Beaker or titration vessel.

Protocol:

Solution Preparation: A solution of the acid with a known concentration (e.g., 1 mM) is

prepared in water or a suitable solvent mixture.

Titration Setup: The solution is placed in the titration vessel with the pH electrode and a

magnetic stir bar. The setup is purged with an inert gas like nitrogen to remove dissolved
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CO₂.

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small,

precise increments from the burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant,

allowing the system to equilibrate.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, which is the point

where half of the acid has been neutralized.

Visualizations
The following diagram illustrates a typical workflow for determining the optical rotation of a

chiral compound using a polarimeter.
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Caption: Workflow for determining specific rotation via polarimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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